Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-(phenylmethoxy)-
Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-(phenylmethoxy)-
Brand Name:
Vulcanchem
CAS No.:
15778-79-7
VCID:
VC0098857
InChI:
InChI=1S/C18H21NO2/c1-19-9-8-15-10-17(20-2)18(11-16(15)12-19)21-13-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12-13H2,1-2H3
SMILES:
CN1CCC2=CC(=C(C=C2C1)OCC3=CC=CC=C3)OC
Molecular Formula:
C18H21NO2
Molecular Weight:
283.4 g/mol
Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-(phenylmethoxy)-
CAS No.: 15778-79-7
Main Products
VCID: VC0098857
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol
CAS No. | 15778-79-7 |
---|---|
Product Name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-(phenylmethoxy)- |
Molecular Formula | C18H21NO2 |
Molecular Weight | 283.4 g/mol |
IUPAC Name | 6-methoxy-2-methyl-7-phenylmethoxy-3,4-dihydro-1H-isoquinoline |
Standard InChI | InChI=1S/C18H21NO2/c1-19-9-8-15-10-17(20-2)18(11-16(15)12-19)21-13-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12-13H2,1-2H3 |
Standard InChIKey | FLACIAFSQVIHHQ-UHFFFAOYSA-N |
SMILES | CN1CCC2=CC(=C(C=C2C1)OCC3=CC=CC=C3)OC |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1)OCC3=CC=CC=C3)OC |
PubChem Compound | 606141 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume